1-(Chloromethyl)-4-cyclobutylbenzene

描述

Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used as alkylating agents in organic synthesis . For example, Chloromethane, also known as methyl chloride, is a colorless, sweet-smelling, flammable gas used as a crucial reagent in industrial chemistry .

Molecular Structure Analysis

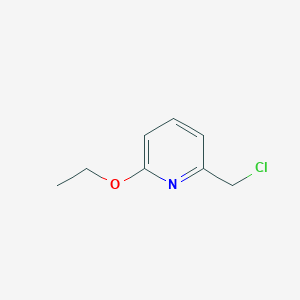

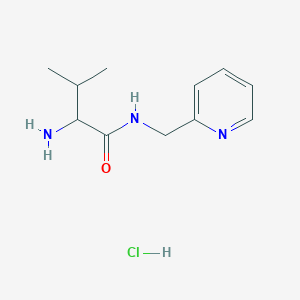

The molecular structure of a compound like “1-(Chloromethyl)-4-cyclobutylbenzene” would likely consist of a benzene ring with a chloromethyl group (-CH2Cl) and a cyclobutyl group attached. The exact structure would depend on the positions of these groups on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(Chloromethyl)-4-cyclobutylbenzene” would depend on its exact structure. Typical properties to consider might include density, color, hardness, melting and boiling points, and electrical conductivity .科学研究应用

Key Intermediates in Chemical Synthesis

Chloromethyl substituted aromatic compounds like “1-(Chloromethyl)-4-cyclobutylbenzene” are promising key intermediates due to their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . They are used in the synthesis of a wide range of compounds, making them valuable in chemical research and industry .

Chloromethylation Catalyst

The compound can act as a catalyst in the chloromethylation of aromatic compounds. This process is crucial in the synthesis of various chemicals and pharmaceuticals . The chloromethylation reaction rate is significantly improved when using this compound as a catalyst .

Synthesis of Hyper Cross-linked Polymers (HCPs)

“1-(Chloromethyl)-4-cyclobutylbenzene” can be used in the synthesis of hyper cross-linked polymers (HCPs). HCPs are a class of porous materials that have been intensively used in recent years due to their high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendliness, high thermal and chemical stability, lightweight, and reusability .

Water Treatment

HCPs synthesized using “1-(Chloromethyl)-4-cyclobutylbenzene” can be used in water treatment. The high surface area and excellent porosity of these polymers allow for efficient adsorption, making them suitable for water purification applications .

Gas Storage

The porous nature of HCPs also makes them ideal for gas storage applications. The tiny pores introduced into the polymers during hyper crosslinking result in a high surface area, increasing their reactivity and making them suitable for storing gases .

Drug Delivery

HCPs have been used in drug delivery systems. The porous structure of these polymers allows for the efficient adsorption and release of drugs, making them an excellent choice for controlled drug delivery applications .

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

“1-(Chloromethyl)-4-cyclobutylbenzene” has been utilized as a precursor for synthesizing pyrazolo[1,5-a]pyrimidine derivatives with antibacterial activity. This highlights its relevance in developing novel antimicrobial agents.

Preparation of Alkyl 1-chloroethyl Carbonates

The compound can be used as a reactant in the preparation of alkyl 1-chloroethyl carbonates . These carbonates have various applications in chemical synthesis .

作用机制

Target of Action

It’s known that chloromethyl compounds often interact with proteins and other macromolecules in the cell, forming covalent bonds . These interactions can alter the function of these macromolecules, leading to various cellular effects.

Mode of Action

1-(Chloromethyl)-4-cyclobutylbenzene likely undergoes reactions similar to other chloromethyl compounds. It’s known that chloromethyl compounds can participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the chloromethyl group, replacing the chlorine atom. This can result in the formation of a new covalent bond between the 1-(Chloromethyl)-4-cyclobutylbenzene and the nucleophile .

Biochemical Pathways

This could disrupt normal cellular processes, leading to changes in cell function .

Pharmacokinetics

Finally, excretion would likely occur via the kidneys or liver .

Result of Action

Given its potential to form covalent bonds with biomolecules, it could have a range of effects, including altering protein function, disrupting cellular processes, or causing cellular damage .

Action Environment

The action, efficacy, and stability of 1-(Chloromethyl)-4-cyclobutylbenzene could be influenced by various environmental factors. For example, pH could affect its reactivity, while temperature could influence its stability. Additionally, the presence of other molecules could impact its efficacy, either by competing for the same targets or by interacting with 1-(Chloromethyl)-4-cyclobutylbenzene itself .

安全和危害

属性

IUPAC Name |

1-(chloromethyl)-4-cyclobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTDFAQEWXVTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-4-cyclobutylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)

![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)

![4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B1527549.png)

![[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine](/img/structure/B1527550.png)